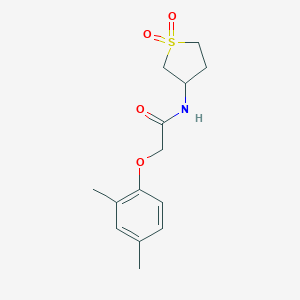![molecular formula C14H16N2O4S B284719 2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)
2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid, also known as BDPN, is a compound that has gained significant attention in the field of scientific research. This compound is a nicotinic acetylcholine receptor agonist that has the potential to be used in various applications.
作用机制
2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid works by binding to nicotinic acetylcholine receptors and activating them. This activation leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are involved in various physiological and biochemical processes, such as learning and memory, mood regulation, and motor control.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve learning and memory, reduce anxiety and depression, and improve motor function. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of 2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid is its specificity for nicotinic acetylcholine receptors. This specificity allows researchers to study the effects of nicotinic acetylcholine receptors without affecting other neurotransmitter systems. However, one of the limitations of this compound is its short half-life, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid in scientific research. One direction is the development of this compound analogs with longer half-lives and improved specificity. Another direction is the use of this compound in the treatment of neurodegenerative diseases. This compound may also be useful in the development of new drugs for the treatment of addiction and mood disorders.
Conclusion:
This compound, or this compound, is a compound that has gained significant attention in the field of scientific research. This compound has been shown to activate nicotinic acetylcholine receptors and has been used in various studies to study the effects of these receptors on neurological processes. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for the use of this compound in scientific research.
合成方法
2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid can be synthesized using a multi-step process. The first step involves the synthesis of 2,5-dioxopyrrolidine, which is then reacted with butylamine to form 1-butyl-2,5-dioxopyrrolidine. This compound is then reacted with thiolactic acid to form this compound.
科学研究应用
2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid has been used in various scientific research studies. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to activate nicotinic acetylcholine receptors, which are involved in various neurological processes. This compound has been used to study the effects of nicotinic acetylcholine receptors on learning and memory, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C14H16N2O4S |
|---|---|
分子量 |
308.35 g/mol |
IUPAC 名称 |
2-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-2-3-7-16-11(17)8-10(13(16)18)21-12-9(14(19)20)5-4-6-15-12/h4-6,10H,2-3,7-8H2,1H3,(H,19,20) |
InChI 键 |
WMQSTCKFNZABQE-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O |
规范 SMILES |
CCCCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O |
溶解度 |
39.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)
![2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol](/img/structure/B284640.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)
![(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)
![5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
![3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284654.png)
![Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B284656.png)
![Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B284657.png)
![Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284658.png)

![7-[4-(benzyloxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284662.png)
![Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284663.png)
![1-{7-[3-Methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B284665.png)
